Fmoc-Cys(tBu)-OH (CAS: 67436-13-9) is a highly specialized, orthogonally protected amino acid building block utilized in Fmoc-based solid-phase peptide synthesis (SPPS). Featuring a robust S-tert-butyl (S-tBu) thioether protecting group, this compound is engineered to withstand the harsh acidic conditions of standard global cleavage (e.g., 95% TFA) while remaining completely inert to standard oxidative and reductive environments . Unlike standard trityl-protected cysteines, the S-tBu group requires specific heavy-metal reagents (such as Hg(II) salts) or strong Lewis acid/oxidant mixtures (like MeSiCl3/PhSOPh) for removal[1]. This extreme stability makes Fmoc-Cys(tBu)-OH an indispensable procurement choice for synthesizing complex, multi-disulfide peptides, enabling late-stage site-specific conjugation, and facilitating regioselective disulfide assembly without the risk of premature unmasking or disulfide scrambling.
Substituting Fmoc-Cys(tBu)-OH with the industry-standard Fmoc-Cys(Trt)-OH results in immediate process failure for late-stage functionalization, as the trityl (Trt) group is quantitatively removed during standard TFA-mediated resin cleavage, leaving the thiol vulnerable to unwanted oxidation or alkylation . Similarly, substituting with Fmoc-Cys(Acm)-OH fails in multi-disulfide synthesis protocols that rely on iodine (I2) to form intermediate disulfide bridges, because the Acm group is rapidly cleaved by iodine, leading to catastrophic disulfide scrambling . Furthermore, attempting to use the similarly named Fmoc-Cys(tButhio)-OH (an S-S-tBu disulfide) will fail if the purification or cleavage workflow requires reducing scavengers like DTT or EDT, which rapidly reduce the disulfide but leave the S-tBu thioether completely intact [1].
The S-tert-butyl (S-tBu) thioether protecting group exhibits exceptional stability to standard global cleavage cocktails. While standard Fmoc-Cys(Trt)-OH is completely deprotected within 15-30 minutes under these conditions, Fmoc-Cys(tBu)-OH remains intact, allowing the peptide to be cleaved from the resin and fully deprotected at all other residues without unmasking the target cysteine .
| Evidence Dimension | Stability in 95% Trifluoroacetic Acid (TFA) |
| Target Compound Data | ~100% stable (retained S-tBu group) |
| Comparator Or Baseline | Fmoc-Cys(Trt)-OH: >99% cleaved (free thiol generated) |
| Quantified Difference | Complete retention vs. complete cleavage under identical acidic conditions |
| Conditions | 95% TFA / scavengers (e.g., Reagent K), 2-4 hours at room temperature |
Enables the synthesis of peptides requiring post-cleavage, site-specific cysteine modifications by keeping the target thiol securely masked during API extraction.
In the synthesis of complex multi-disulfide peptides, regioselective pairing is critical. Fmoc-Cys(tBu)-OH is completely stable to iodine (I2) oxidation, a condition routinely used to simultaneously deprotect and oxidize Fmoc-Cys(Acm)-OH residues. This allows chemists to form a first or second disulfide bridge using Acm/I2 chemistry without prematurely unmasking or scrambling the S-tBu-protected cysteines .
| Evidence Dimension | Reactivity to stoichiometric Iodine (I2) in organic/aqueous solvents |
| Target Compound Data | Non-reactive (stable thioether) |
| Comparator Or Baseline | Fmoc-Cys(Acm)-OH: Rapidly deprotected and oxidized to disulfide |
| Quantified Difference | 0% reactivity vs. rapid quantitative oxidation |
| Conditions | I2 treatment (e.g., in MeOH/DCM or aqueous buffer) at room temperature |
Provides a crucial third dimension of orthogonality for synthesizing highly constrained therapeutic peptides (e.g., linaclotide, conotoxins) without disulfide scrambling.
Unlike the tert-butylthio (S-tButhio) protecting group, which forms an asymmetric disulfide (S-S-tBu), the S-tBu group in Fmoc-Cys(tBu)-OH is a stable thioether. Consequently, it is entirely resistant to reducing agents like dithiothreitol (DTT), ethanedithiol (EDT), or TCEP. This allows the use of aggressive thiol scavengers during TFA cleavage or reducing buffers during HPLC purification, which would otherwise prematurely cleave an S-tButhio group [1].
| Evidence Dimension | Stability against reducing agents (DTT, TCEP, EDT) |
| Target Compound Data | 100% stable (thioether linkage) |
| Comparator Or Baseline | Fmoc-Cys(tButhio)-OH: Quantitative reduction to free thiol |
| Quantified Difference | Complete stability vs. rapid quantitative reduction |
| Conditions | Exposure to DTT or TCEP in aqueous/organic buffers |
Grants process chemists the freedom to use thiol-based scavengers to prevent oxidation or alkylation of other residues without risking premature cysteine deprotection.
The S-tBu group requires highly specific, harsh conditions for removal, such as treatment with Hg(II) salts (e.g., mercuric acetate) or a MeSiCl3/PhSOPh mixture. This dedicated trigger ensures that the cysteine remains protected through virtually all standard SPPS manipulations. The MeSiCl3/PhSOPh protocol even allows for one-step deprotection and cyclization without scrambling pre-existing disulfide bonds .
| Evidence Dimension | Reagent required for quantitative (>95%) deprotection |
| Target Compound Data | Requires Hg(II) salts or MeSiCl3/PhSOPh |
| Comparator Or Baseline | Fmoc-Cys(Trt)-OH requires only standard 95% TFA |
| Quantified Difference | Orthogonal heavy-metal or Lewis acid requirement vs. standard acidolysis |
| Conditions | Hg(II) acetate in TFA/water, or MeSiCl3/PhSOPh in TFA |
Ensures absolute control over the timing of the final cysteine unmasking, which is essential for late-stage site-specific conjugation or final ring closure.
For highly constrained therapeutic peptides containing three or more disulfide bonds (e.g., linaclotide, conotoxins), Fmoc-Cys(tBu)-OH provides a critical third dimension of orthogonal protection. Because its S-tBu group survives both global TFA cleavage and iodine-mediated oxidation of Acm-protected cysteines, it allows chemists to sequentially direct the pairing of the final disulfide bond using heavy metal deprotection (e.g., Hg(II) or MeSiCl3/PhSOPh) without scrambling the pre-formed bridges[1] [2].
In the manufacturing of PDCs or PEGylated peptides, a single cysteine residue often serves as the conjugation handle (e.g., for maleimide chemistry). Procuring Fmoc-Cys(tBu)-OH ensures that this specific thiol remains masked during TFA cleavage, ether precipitation, and initial HPLC purification. This prevents unwanted dimerization or oxidation during processing, allowing the thiol to be unmasked only immediately prior to the conjugation step .
When synthesizing peptides rich in tryptophan or methionine, aggressive thiol-based scavengers (like DTT or EDT) are often required in the cleavage cocktail to prevent alkylation or oxidation. Fmoc-Cys(tBu)-OH is the preferred building block in these workflows because its thioether linkage is completely immune to reduction, whereas alternative orthogonal groups like S-tButhio (a disulfide) would be prematurely cleaved by the scavengers .